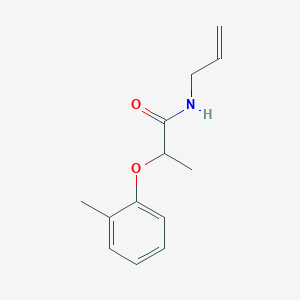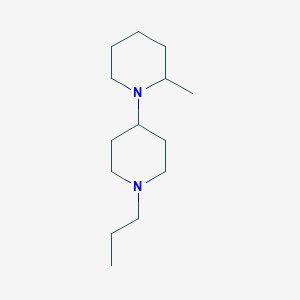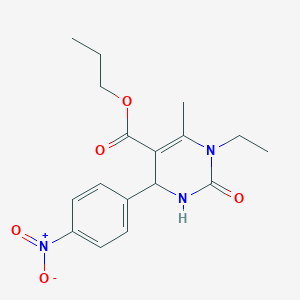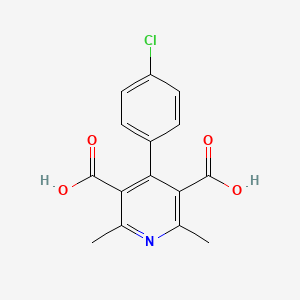
N-allyl-2-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(2-methylphenoxy)propanamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The exact mechanism of action of N-allyl-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to act through a number of different pathways. It has been shown to inhibit the reuptake of the endocannabinoid anandamide, which may contribute to its analgesic effects. It may also act as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-2-(2-methylphenoxy)propanamide has been shown to have a number of different biochemical and physiological effects. It has been shown to decrease levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta), in animal models of inflammation. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-(2-methylphenoxy)propanamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. It has also been shown to have low toxicity in animal studies. However, one limitation of using N-allyl-2-(2-methylphenoxy)propanamide in experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of different future directions for research on N-allyl-2-(2-methylphenoxy)propanamide. One area of interest is the potential use of N-allyl-2-(2-methylphenoxy)propanamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the potential use of N-allyl-2-(2-methylphenoxy)propanamide in the treatment of chronic pain, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-(2-methylphenoxy)propanamide and its potential therapeutic applications.
Synthesemethoden
N-allyl-2-(2-methylphenoxy)propanamide is synthesized through a multi-step process that involves the reaction of 2-methylphenol with allyl bromide to form 2-(2-methylphenoxy)propene. This intermediate is then reacted with acryloyl chloride to form N-allyl-2-(2-methylphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(2-methylphenoxy)propanamide has been studied for its potential therapeutic applications in a number of different areas, including pain management, neuroprotection, and inflammation. It has been shown to have analgesic effects in animal models of pain, and may also have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-9-14-13(15)11(3)16-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYQOGCWJUTUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5193386.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5193396.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)

![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)

![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)